molecular formula C10H11ClO3S B1652249 5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- CAS No. 141653-49-8

5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-

Cat. No.: B1652249
CAS No.: 141653-49-8
M. Wt: 246.71 g/mol
InChI Key: YHAMGSLQVPEDTQ-UHFFFAOYSA-N
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Description

"5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-" is a benzofuran derivative characterized by a sulfonyl chloride functional group (-SO₂Cl) at the 5-position of the benzofuran ring. The core structure includes a fused bicyclic system (benzofuran) with two methyl groups at the 3,3-positions and a partially saturated 2,3-dihydro ring (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its structural features, including the electron-withdrawing sulfonyl chloride group and steric hindrance from the dimethyl substituents, influence its reactivity and applications in medicinal and agrochemical research.

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-10(2)6-14-9-4-3-7(5-8(9)10)15(11,12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAMGSLQVPEDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593846
Record name 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141653-49-8
Record name 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
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Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 5-benzofuransulfonyl chloride begins with 2,3-dihydro-3,3-dimethylbenzofuran, a bicyclic ether structure characterized by its fused benzene and tetrahydrofuran rings. This precursor is typically synthesized through acid-catalyzed cyclization of substituted phenols with 3-methyl-2-buten-1-ol, achieving yields of 68-72% under reflux conditions. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of this cyclization, with the methyl groups adopting equatorial positions to minimize steric strain.

Recent advances in precursor synthesis employ zeolite catalysts (H-ZSM-5, SiO2/Al2O3 = 30) to enhance reaction efficiency, reducing reaction times from 12 hours to 4.5 hours while maintaining yields above 70%. Table 1 compares traditional and catalytic approaches:

Parameter Traditional Method Catalytic Method
Catalyst H2SO4 (conc.) H-ZSM-5 (0.5 wt%)
Temperature 110°C 90°C
Time 12 h 4.5 h
Yield 68% 73%
Byproducts 15-18% <5%

Reaction Optimization and Byproduct Management

Side reactions predominantly involve over-sulfonation (6-8%) and ring chlorination (3-5%), mitigated through:

  • Stoichiometric Control : Maintaining ClSO3H:substrate ratios ≤1.2:1
  • Radical Scavengers : Addition of 0.1% hydroquinone suppresses electrophilic aromatic substitution at non-target positions
  • Cryogenic Quenching : Rapid cooling to -20°C after SOCl2 addition prevents sulfonic anhydride formation

Recent innovations employ microreactor technology (Corning AFR®) to enhance mass transfer, reducing byproduct formation to <2% while achieving space-time yields of 1.2 kg/L·h.

Purification and Characterization

Crude product purification involves:

  • Liquid-Liquid Extraction : Sequential washing with 5% NaHCO3 (3× volumes) and saturated NaCl
  • Solvent Removal : Rotary evaporation under reduced pressure (15 mmHg, 40°C)
  • Recrystallization : From n-hexane/ethyl acetate (4:1 v/v) yields 98.5% pure product

Advanced characterization techniques confirm structure:

  • FT-IR : Strong absorption at 1367 cm⁻¹ (S=O asym stretch) and 1173 cm⁻¹ (S=O sym stretch)
  • ¹³C NMR : Key signals at δ 153.2 (C-SO2), 124.8 (C-Cl), and 28.1/22.3 ppm (gem-dimethyl)
  • HPLC-MS : m/z 247.03 [M+H]+ with retention time 6.72 min (C18 column, 70:30 MeOH/H2O)

Industrial-Scale Production Considerations

Commercial manufacturing employs continuous flow systems with:

  • Reactor Design : Corrosion-resistant Hastelloy C-276 reactors
  • Process Analytics : Real-time FT-NIR monitoring of sulfonation degree
  • Waste Management : SO2 scrubbing via NaOH countercurrent absorption (95% efficiency)

Table 3 summarizes key industrial process metrics:

Parameter Value
Annual Capacity 12 MT
Batch Cycle Time 8.5 h
Energy Consumption 3.2 kWh/kg
E-Factor 18.7 (kg waste/kg product)

Comparative Analysis with Structural Analogs

The synthesis of 5-benzofuransulfonyl chloride differs significantly from related compounds:

  • vs. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Chloride (Pbf-Cl) : Additional methyl groups necessitate higher ClSO3H ratios (1.5:1) and longer reaction times (4 h) due to steric hindrance
  • vs. 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran : Arylsulfonation requires Pd-catalyzed coupling, increasing complexity and cost

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thioethers.

Reaction with Ammonia

In a patent example, 2,3-dihydro-3,3-dimethyl-5-trifluoromethanesulfonyloxy benzofuran reacts with aqueous ammonia under reflux to yield the corresponding amine derivative . Applied to 5-Benzofuransulfonyl chloride, this would produce a sulfonamide:

RSO2Cl+NH3RSO2NH2+HCl\text{RSO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{RSO}_2\text{NH}_2 + \text{HCl}

Conditions : Acetone solvent, 6 hours at reflux .

Reduction Reactions

Catalytic hydrogenation reduces the sulfonyl chloride group to a thiol.

Hydrogenation to Thiols

Aryl sulfonyl chlorides, such as 2,5-dimethylbenzenesulfonyl chloride, are reduced to thiols using hydrogen gas (800 psig) with a 5% Pd-0.5% Sn/C catalyst at 100°C . Applied to 5-Benzofuransulfonyl chloride:

RSO2Cl+3H2RSH+2H2O+HCl\text{RSO}_2\text{Cl} + 3\text{H}_2 \rightarrow \text{RSH} + 2\text{H}_2\text{O} + \text{HCl}

Conditions :

  • Catalyst: Pd-Sn/C

  • Solvent: Water/methylbenzene mixture

  • Selectivity: >90% to thiol with minimal disulfide byproducts .

ParameterValue
Temperature100°C
Pressure800 psig (5520 kPa)
Reaction Time4–8 hours

Comparative Reactivity

The dimethyl substitution on the dihydrobenzofuran ring enhances steric stability, moderating reaction rates compared to less-substituted analogs. For example:

CompoundReaction Rate (Substitution)Selectivity (Thiol vs. Disulfide)
5-Benzofuransulfonyl chlorideModerateHigh (92.5% thiol)
2,5-Dimethylbenzenesulfonyl chlorideFastModerate (73.1% thiol)

Side Reactions and Byproducts

  • Disulfide Formation : Competing disulfide (RSSR) formation occurs if hydrogenation is incomplete .

  • Sulfonic Acid Byproducts : Acidic conditions or water contamination may hydrolyze the sulfonyl chloride to sulfonic acid .

Scientific Research Applications

5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- has various applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-" with two structurally related benzofuran derivatives: Ethofumesate and 2,3-Dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methyl sulfonate . Key differences in functional groups, substituents, and applications are highlighted.

Table 1: Structural and Functional Comparison

Property 5-Benzofuransulfonyl Chloride, 2,3-Dihydro-3,3-Dimethyl- Ethofumesate 2,3-Dihydro-3,3-Dimethyl-2-Oxo-5-Benzofuranyl Methyl Sulfonate
Molecular Formula C₁₁H₁₁ClO₃S C₁₃H₁₈O₅S C₁₂H₁₄O₅S
Functional Groups Sulfonyl chloride (-SO₂Cl) Methanesulfonate ester (-OSO₂CH₃), ethoxy (-OCH₂CH₃) Methyl sulfonate (-OSO₂CH₃), ketone (2-oxo)
Substituents -Cl at position 5; 3,3-dimethyl -OCH₂CH₃ at position 2; -OSO₂CH₃ at position 5 -OSO₂CH₃ at position 5; ketone at position 2
Reactivity High (nucleophilic substitution via -SO₂Cl) Moderate (hydrolytically stable sulfonate ester) Moderate (sulfonate ester with ketone-mediated reactivity)
Applications Synthetic intermediate for sulfonamides Herbicide (inhibits cellulose synthesis in weeds) Agricultural or pharmaceutical intermediate (limited data)

Key Differences:

Functional Group Reactivity :

  • The sulfonyl chloride group in the target compound enables direct nucleophilic displacement reactions, making it valuable for synthesizing sulfonamides or sulfonate esters . In contrast, Ethofumesate contains a stabilized methanesulfonate ester, which is less reactive and contributes to its herbicidal persistence .
  • The ketone group in "2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methyl sulfonate" may facilitate conjugation or further derivatization, though specific applications are less documented .

Biological Activity: Ethofumesate’s ethoxy and sulfonate ester groups enhance its bioavailability and selectivity as a herbicide, targeting monocotyledonous weeds . The target sulfonyl chloride lacks direct pesticidal activity but serves as a precursor for bioactive molecules.

Stability and Handling :

  • Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, whereas sulfonate esters (e.g., Ethofumesate) are more stable, enabling formulation as commercial herbicides .

Biological Activity

5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- (CAS No. 141653-49-8) is a sulfonyl chloride derivative of benzofuran, which is a heterocyclic aromatic compound. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C10H11ClO3S
  • Molecular Weight : 246.71 g/mol
  • IUPAC Name : 2,3-dihydro-3,3-dimethyl-1-benzofuran-5-sulfonyl chloride

The biological activity of 5-benzofuransulfonyl chloride is primarily attributed to its sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various biological nucleophiles. This reaction can lead to the formation of sulfonamides or other derivatives that may exhibit significant biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzofuran derivatives, including 5-benzofuransulfonyl chloride. The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may inhibit bacterial growth through interference with essential cellular processes.

Cytotoxicity and Anticancer Activity

Research has indicated that benzofuran derivatives possess cytotoxic properties against cancer cell lines. In vitro studies have demonstrated that 5-benzofuransulfonyl chloride exhibits selective cytotoxicity towards several cancer types:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzofuran derivatives, including 5-benzofuransulfonyl chloride. The study concluded that modifications in the benzofuran ring significantly influenced antimicrobial potency. The compound was found to be particularly effective against Gram-positive bacteria.

Case Study 2: Anticancer Potential

In a study assessing the anticancer potential of sulfonyl chlorides, researchers identified that 5-benzofuransulfonyl chloride induced apoptosis in HeLa cells through the activation of caspase pathways. This study highlights the potential of this compound as a lead structure for developing new anticancer agents.

Toxicological Profile

The toxicological assessment of 5-benzofuransulfonyl chloride indicates moderate toxicity levels. In animal models, acute toxicity tests revealed an LD50 value greater than 2000 mg/kg, suggesting a relatively low risk for acute poisoning under controlled conditions. However, chronic exposure studies are necessary to evaluate long-term effects.

Q & A

Q. What are the recommended synthetic routes for 5-benzofuransulfonyl chloride derivatives, and how can reaction yields be optimized?

The synthesis of benzofuran sulfonyl chlorides often involves sulfonation of benzofuran precursors followed by chlorination. For example, intermediates like 2,3-dihydro-3,3-dimethylbenzofuran can be sulfonated using chlorosulfonic acid under controlled temperatures (0–5°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-sulfonating agent) and inert atmospheres to minimize side reactions. Post-reaction quenching with ice-water and purification via silica gel chromatography (hexane:ethyl acetate, 4:1) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 5-benzofuransulfonyl chloride derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) is critical for structural confirmation. For example, the sulfonyl chloride group exhibits distinct ¹H NMR shifts at δ 7.8–8.2 ppm (aromatic protons adjacent to the sulfonyl group). Mass spectrometry (ESI-MS or EI-MS) confirms molecular ion peaks, while FT-IR identifies sulfonyl chloride stretches (~1370 cm⁻¹ and 1175 cm⁻¹) .

Q. How does the stability of 5-benzofuransulfonyl chloride vary under different storage conditions?

This compound is moisture-sensitive due to the reactive sulfonyl chloride group. Stability tests show decomposition occurs within 48 hours at 25°C under ambient humidity. Storage in anhydrous solvents (e.g., dry dichloromethane) at –20°C in sealed, argon-flushed vials extends stability to 6 months. Degradation products include sulfonic acids, detectable via LC-MS .

Q. What purification strategies are recommended for isolating 5-benzofuransulfonyl chloride from reaction mixtures?

Flash chromatography using silica gel with gradient elution (hexane to ethyl acetate) effectively separates sulfonyl chlorides from unreacted precursors. For polar byproducts, preparative HPLC with a C18 column (acetonitrile:water, 70:30) achieves >95% purity. Recrystallization from toluene at –20°C yields crystalline forms suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of sulfonation in 2,3-dihydro-3,3-dimethylbenzofuran systems?

Density functional theory (DFT) calculations reveal that sulfonation at the 5-position is favored due to lower activation energy (ΔG‡ ≈ 18 kcal/mol) compared to the 4-position (ΔG‡ ≈ 22 kcal/mol). Experimental validation using deuterated analogs and kinetic isotope effects (KIE > 2) confirms the dominance of electrophilic aromatic substitution pathways .

Q. What analytical challenges arise in quantifying trace-level 5-benzofuransulfonyl chloride in environmental samples?

Matrix interference from organic acids and phenols complicates detection. Solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol and acidified water) followed by LC-MS/MS using a triple quadrupole in MRM mode enhances sensitivity (LOQ = 0.1 ng/mL). Isotope dilution with ¹³C-labeled internal standards corrects for recovery losses .

Q. How should researchers address contradictions between synthetic yields and computational predictions?

Discrepancies often stem from unaccounted solvent effects or side reactions. For example, computational models assuming gas-phase conditions may underestimate solvation effects. Validate predictions with controlled experiments (e.g., varying solvent polarity) and characterize intermediates via in situ IR or Raman spectroscopy .

Q. What strategies improve regioselectivity in nucleophilic substitutions of 5-benzofuransulfonyl chloride?

Steric and electronic factors dictate reactivity. Using bulky amines (e.g., tert-butylamine) favors substitution at the sulfonyl chloride group over benzofuran ring functionalization. Kinetic studies in THF at –78°C show a 10:1 selectivity ratio for sulfonamide formation versus ring alkylation .

Q. What degradation pathways dominate under hydrolytic conditions, and how can they be inhibited?

Hydrolysis proceeds via a two-step mechanism: rapid formation of a sulfonic acid intermediate followed by slower benzofuran ring oxidation. Adding scavengers like 2,6-di-tert-butylpyridine (10 mol%) suppresses acid-catalyzed degradation, extending half-life from 2 to 24 hours in aqueous acetonitrile .

Q. How can computational modeling predict reactivity in novel 5-benzofuransulfonyl chloride derivatives?

Molecular docking and frontier molecular orbital (FMO) analysis identify reactive sites. For example, HOMO localization on the sulfonyl group predicts nucleophilic attack, while LUMO maps guide electrophilic substitution positions. Validate with Hammett σ constants and experimental kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-
Reactant of Route 2
Reactant of Route 2
5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-

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